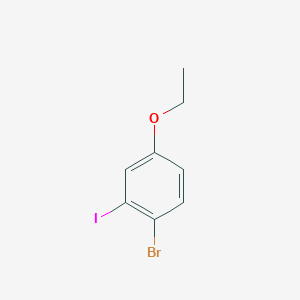
1-Bromo-4-ethoxy-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-ethoxy-2-iodobenzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethoxy-2-iodobenzene can be synthesized through a multi-step process involving the introduction of bromine, iodine, and ethoxy groups onto a benzene ring. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar steps as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where it forms carbon-carbon bonds with other aromatic or alkyne compounds.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form aldehydes or carboxylic acids, while the halide groups can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases.
Coupling Reactions: Palladium (Pd) catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of new aryl halides or ethers.
Coupling: Formation of biaryl compounds or alkynes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Bromo-4-ethoxy-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halide groups, making it more susceptible to nucleophilic attack. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-iodobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-4-ethoxybenzene: Lacks the iodine atom, affecting its reactivity in coupling reactions.
1-Iodo-4-ethoxybenzene: Lacks the bromine atom, influencing its reactivity in substitution reactions.
Uniqueness
1-Bromo-4-ethoxy-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns in substitution and coupling reactions. The ethoxy group further enhances its versatility by offering additional functionalization options.
Properties
Molecular Formula |
C8H8BrIO |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-bromo-4-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI Key |
YXQYUCWLBVLAOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















